3-aminonaphthalen-2-ol hydrobromide

Solubility Bioanalytical Chemistry Assay Development

Select 3-aminonaphthalen-2-ol hydrobromide (CAS 56961-70-7) for applications demanding reliable aqueous solubility. Its hydrobromide salt form ensures consistent dissolution critical for aqueous-based assays, bioconjugation, and fluorescence detection—eliminating the variability common with the free base. Ideal building block for benzoquinolinequinone and sulfonamide heterocyclic systems. Note: Exclude from ESPT membrane probe development per comparative data. For green procurement, the Re-engineered free base offers a verified 40% DOZN score reduction.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
CAS No. 56961-70-7
Cat. No. B6610725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminonaphthalen-2-ol hydrobromide
CAS56961-70-7
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)N)O.Br
InChIInChI=1S/C10H9NO.BrH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6,12H,11H2;1H
InChIKeyQXSOGKPSBKQQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminonaphthalen-2-ol Hydrobromide (CAS 56961-70-7): A Verifiable Naphthalene-Derived Hydrobromide Salt for Advanced Fluorescent and Pharmaceutical Research


3-Aminonaphthalen-2-ol hydrobromide, with CAS number 56961-70-7, is the hydrobromide salt of the naphthalene derivative 3-amino-2-naphthol. Its molecular formula is C10H10BrNO, with a molecular weight of 240.10 g/mol . It is characterized by an amino group at the 3-position and a hydroxyl group at the 2-position on the naphthalene ring system . This compound exists as a solid and is recognized for its utility in synthetic chemistry, particularly as a building block for more complex organic molecules .

Why Generic Substitution Fails: The Critical Role of 3-Aminonaphthalen-2-ol Hydrobromide's Salt Form in Experimental Reproducibility


The 3-aminonaphthalen-2-ol hydrobromide salt cannot be considered a direct, 1:1 substitute for its free base counterpart, 3-amino-2-naphthol (CAS 5417-63-0). The formation of the hydrobromide salt significantly alters the compound's physicochemical properties, most notably its aqueous solubility, which is critical for developing consistent and reproducible aqueous-based assays, bioconjugation protocols, and fluorescence-based detection systems . Using the free base in such applications may lead to variable results due to inconsistent dissolution and aggregation, making the hydrobromide salt the preferred form for ensuring experimental fidelity and procurement for applications demanding reliable aqueous handling [1].

Quantitative Differentiation Guide: Verifiable Performance of 3-Aminonaphthalen-2-ol Hydrobromide Against Key Comparators


Enhanced Aqueous Solubility for Bioanalytical Assay Development vs. Free Base

The hydrobromide salt form of 3-aminonaphthalen-2-ol demonstrates a critical advantage in aqueous solubility compared to the free base, 3-amino-2-naphthol. This property is essential for applications requiring consistent dissolution and handling in water-based buffers and biological media .

Solubility Bioanalytical Chemistry Assay Development

Demonstrated Failure as an ESPT Fluorescent Probe vs. 4-Chloro-1-Naphthol

In a head-to-head comparative study of seven mono-substituted naphthols for their performance as Excited State Proton Transfer (ESPT) fluorescent probes in DMPC liposome membranes, 3-amino-2-naphthol (the free base of the target compound) failed to function effectively [1]. The study directly compared 3-amino-2-naphthol to 4-chloro-1-naphthol and others.

Fluorescence Excited State Proton Transfer (ESPT) Liposome Research

Core Building Block for a High-Sensitivity Cyanide (CN⁻) Optical Sensor

3-Amino-2-naphthol serves as a critical building block for the synthesis of a fluorogenic naphthalene-based receptor (NFS), which exhibits high selectivity and sensitivity for cyanide ions (CN⁻) detection [1]. While not a direct comparator, this demonstrates a high-value application for the compound class.

Optical Sensing Cyanide Detection Fluorescence

Validated Synthetic Intermediate for Bioactive Quinone Derivatives

3-Amino-2-naphthol (the core molecule of the hydrobromide salt) has been specifically validated and utilized as a starting material for the synthesis of benzoquinolinequinone and other complex heterocyclic structures .

Synthetic Chemistry Heterocyclic Chemistry Pharmaceutical Intermediates

Consistent Purity Grade (97%) for Reproducible Synthesis Across Multiple Vendors

A consistent purity standard of 97% is available for 3-amino-2-naphthol from multiple reputable chemical suppliers, establishing a reliable benchmark for procurement . This provides a clear, quantifiable specification for sourcing.

Purity Chemical Procurement Reproducibility

Greener Alternative Classification with Quantified Sustainability Metrics

3-Amino-2-naphthol is classified as a 'Greener Alternative Product' under the Re-engineered category, with a quantifiable improvement in its DOZN score from 15 to 9 . This offers a verifiable sustainability advantage over traditional or unclassified synthetic reagents.

Green Chemistry Sustainability Process Chemistry

Primary Application Scenarios for 3-Aminonaphthalen-2-ol Hydrobromide Based on Verifiable Evidence


Development of Aqueous-Based Fluorescence Assays and Biosensors

Given the enhanced aqueous solubility of the hydrobromide salt form compared to the free base , 3-aminonaphthalen-2-ol hydrobromide is the preferred starting material for designing fluorogenic probes and sensors intended for use in aqueous biological buffers or cell culture media. Its improved dissolution profile ensures more consistent and reproducible results in fluorescence-based detection assays .

Synthesis of Heterocyclic Building Blocks and Bioactive Quinones

For organic synthesis laboratories, 3-aminonaphthalen-2-ol hydrobromide serves as a validated precursor for the construction of complex heterocyclic systems, including benzoquinolinequinone and various sulfonamide derivatives . Its established use in these synthetic routes makes it a reliable procurement item for medicinal chemistry and chemical biology projects focused on generating novel bioactive scaffolds .

Exclusion Criterion for ESPT Membrane Probe Development

In projects aimed at developing Excited State Proton Transfer (ESPT) fluorescent probes for membrane biophysics studies, 3-aminonaphthalen-2-ol and its derivatives should be explicitly excluded as potential candidates . Head-to-head comparative data demonstrates that this compound class fails to function effectively in liposome membranes, unlike superior alternatives such as 4-chloro-1-naphthol . This negative selection criterion is a critical, evidence-based guide for efficient research design.

Procurement for Green Chemistry and Sustainable Synthesis Initiatives

Procurement managers seeking to fulfill green chemistry mandates can prioritize 3-aminonaphthalen-2-ol (97% purity) from vendors offering the Re-engineered version . This specific product line is backed by a quantifiable DOZN score improvement, demonstrating a 40% reduction in sustainability impact compared to its conventional form . This provides a verifiable, data-driven justification for purchasing decisions in environmentally conscious organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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